(Z)-10-Hydroxyamitriptyline is a significant chemical compound derived from amitriptyline, a tricyclic antidepressant widely used for treating depression and chronic pain. This compound features a hydroxyl group at the 10th position of the amitriptyline structure, which alters its pharmacological properties and enhances its biological activity. The presence of this hydroxyl group is crucial for its interaction with biological systems, particularly in the context of neurotransmitter modulation.
(Z)-10-Hydroxyamitriptyline is primarily produced in the body as a metabolite of amitriptyline through metabolic processes facilitated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. These enzymes catalyze the hydroxylation of amitriptyline, leading to the formation of this compound along with other metabolites. The compound can also be synthesized in laboratory settings using various chemical methods.
This compound falls under the category of secondary alcohols due to the presence of a hydroxyl group attached to a carbon that is bonded to two other carbon atoms. It is classified as a racemic mixture containing two enantiomers: (Z)-(+)-10-hydroxyamitriptyline and (Z)-(-)-10-hydroxyamitriptyline, which exhibit different biological activities.
The synthesis of (Z)-10-Hydroxyamitriptyline typically involves the hydroxylation of amitriptyline. Several methods can be employed for this purpose:
The reaction conditions for synthesizing (Z)-10-Hydroxyamitriptyline often require precise temperature control and the presence of catalysts to ensure high selectivity and yield. In industrial applications, continuous flow reactors may be used to enhance efficiency and scalability while minimizing by-products.
The molecular formula for (Z)-10-Hydroxyamitriptyline is , with a molecular weight of 293.4 g/mol. The structure includes:
The compound exists as two geometric isomers: (Z) and (E), with the (Z) configuration being particularly relevant due to its distinct biological interactions. The stereochemistry affects its binding affinity to neurotransmitter receptors, influencing its therapeutic efficacy.
(Z)-10-Hydroxyamitriptyline undergoes various chemical reactions, including:
These reactions are essential for understanding the compound's reactivity and potential modifications that could enhance its pharmacological properties or reduce side effects.
The mechanism of action for (Z)-10-Hydroxyamitriptyline primarily involves its interaction with neurotransmitter systems in the brain:
(Z)-10-Hydroxyamitriptyline has several important applications in scientific research:
(Z)-10-Hydroxyamitriptyline is formed through cytochrome P450 (CYP)-mediated oxidation of the tricyclic antidepressant amitriptyline. This hydroxylation occurs specifically at the C10 position of amitriptyline's aromatic ring system, representing a phase I metabolic reaction crucial for the drug's elimination. The reaction mechanism involves CYP enzymes abstracting a hydrogen atom from the C10 position, followed by oxygen rebound to create the hydroxyl group. Molecular oxygen serves as the source of the oxygen atom incorporated into the metabolite, as demonstrated by isotope labeling experiments using ¹⁸O₂, which confirmed molecular oxygen as the exclusive oxygen source for aromatic hydroxylation in amitriptyline metabolism [1].
The hydroxylation reaction exhibits stereoselectivity, producing both (Z)- and (E)-isomeric forms due to restricted rotation around the bond between the hydroxyl-bearing carbon and the adjacent carbon in the central ring. The relative orientation of the hydroxyl group significantly impacts the three-dimensional structure and pharmacological properties of the resulting metabolites. Fungal models (Cunninghamella elegans) have proven valuable for studying these hydroxylation mechanisms, revealing that cytochrome P450 inhibitors (SKF 525-A, metyrapone, and 1-aminobenzotriazole) significantly inhibit amitriptyline hydroxylation by 50-95%, confirming the central role of CYP enzymes in this biotransformation [1]. Microsomal preparations further catalyze 11-hydroxylation, but the 10-hydroxylation pathway leading to (Z)-10-Hydroxyamitriptyline represents a distinct metabolic route.
CYP2D6 is the principal enzyme responsible for the stereoselective hydroxylation of amitriptyline at the C10 position to form both (Z)- and (E)-10-hydroxyamitriptyline. Studies using cDNA-expressed human cytochrome P450 enzymes have unequivocally demonstrated that CYP2D6 exclusively mediates the 10-hydroxylation of amitriptyline, with other CYPs (1A2, 3A4, 2C9, 2C19, 2E1) showing no significant activity for this specific pathway [5]. The enzyme exhibits high affinity for amitriptyline, with a reported Km value of approximately 5-13 μM, indicating efficient binding at therapeutic concentrations [5].
The stereoselectivity of CYP2D6 favors the production of the (E)-isomer over the (Z)-isomer, but both geometric isomers are formed through this enzymatic pathway. This stereochemical preference is attributed to the specific architecture of the CYP2D6 active site, which positions the amitriptyline molecule to favor hydroxyl attack leading predominantly to the (E)-configuration. However, the (Z)-isomer is consistently produced as a significant minor metabolite. Genetic polymorphisms in the CYP2D6 gene lead to extensive metabolizer (EM), intermediate metabolizer (IM), and poor metabolizer (PM) phenotypes, dramatically impacting the formation rate and plasma concentrations of both (Z)- and (E)-10-hydroxyamitriptyline. PM individuals exhibit substantially reduced or absent 10-hydroxylation capacity, leading to altered amitriptyline clearance and potential shifts toward alternative metabolic pathways such as N-demethylation [5] [7].
Table 1: Kinetic Parameters of Human CYP Enzymes in Amitriptyline Metabolism
CYP Enzyme | Reaction | Km (μM) | Vmax (nmol/h/nmol CYP) | Relative Contribution at Therapeutic Doses |
---|---|---|---|---|
CYP2D6 | 10-Hydroxylation | 5-13 | 90-145 | Major pathway for 10-hydroxylation |
CYP2C19 | N-Demethylation | 5-13 | 475 | ~60% of total metabolism at therapeutic doses |
CYP3A4 | N-Demethylation | 74-92 | 145 | Minor contributor; role increases at high doses |
CYP1A2 | N-Demethylation | 74-92 | 90 | Minor contributor |
CYP2C9 | N-Demethylation | 74-92 | 90 | Minor contributor |
The formation dynamics of the (Z)- and (E)-isomers of 10-hydroxyamitriptyline exhibit significant differences in kinetics, stereochemistry, and metabolic regulation. While both isomers derive from the same parent compound via CYP2D6-mediated hydroxylation, the (E)-isomer is consistently produced in greater quantities across human populations. Kinetic studies reveal that the formation clearance (Vmax/Km ratio) for the (E)-isomer exceeds that of the (Z)-isomer by a factor of approximately 3-5, indicating a pronounced enzymatic preference for (E)-configuration production [5]. This stereochemical preference likely stems from steric and electronic factors governing substrate orientation within the CYP2D6 active site.
Metabolic switching between isomers occurs under different physiological and pathological conditions. In diabetic rat models, hepatocytes exhibit altered isomer production ratios, with a relative increase in glucuronidation of (Z)-10-hydroxynortriptyline (a secondary metabolite derived from (Z)-10-hydroxyamitriptyline) compared to non-diabetic controls [9]. This suggests that disease states can differentially impact the disposition of individual isomers. Furthermore, in vitro studies using human liver microsomes demonstrate variability in the (Z)/(E) ratio across individuals, ranging from 0.2 to 0.6, reflecting the influence of genetic and environmental factors on isomer-specific hydroxylation efficiency [3].
Table 2: Comparative Properties of 10-Hydroxyamitriptyline Isomers
Property | (Z)-10-Hydroxyamitriptyline | (E)-10-Hydroxyamitriptyline |
---|---|---|
Relative Formation Rate | Lower | Higher |
Typical (Z)/(E) Ratio | 0.2 - 0.6 | 1.7 - 5.0 (E/Z) |
CYP2D6 Affinity (Km) | ~13 μM | ~5 μM |
Impact of CYP2D6 PM | Severe reduction | Severe reduction |
Glucuronidation Susceptibility | Higher in diabetic models | Lower in diabetic models |
Major Metabolic Fate | Further glucuronidation | Renal excretion |
Interindividual variability in the formation of (Z)-10-hydroxyamitriptyline presents significant implications for personalized medicine approaches. Metabolic ratios—calculated as the concentration ratio of metabolite to parent drug or between different metabolites—serve as phenotypic markers for CYP2D6 activity. The urinary metabolic ratio of amitriptyline to its hydroxylated metabolites, including (Z)-10-hydroxyamitriptyline, varies substantially across populations, with coefficients of variation often exceeding 50% [7]. This variability arises primarily from genetic polymorphisms in CYP2D6, but non-genetic factors also contribute significantly.
Studies comparing alcoholic and non-alcoholic depressive patients reveal distinct metabolic phenotypes. Alcoholic patients exhibit reduced N-demethylation capacity and altered hydroxylation patterns, leading to decreased nortriptyline formation and potentially altered (Z)-10-hydroxyamitriptyline accumulation [7]. Furthermore, population studies suggest bimodal or multimodal distributions in hydroxylation capacity, segregating individuals into poor, intermediate, extensive, and ultra-rapid metabolizer phenotypes based on the metabolic ratios involving hydroxy metabolites. Phenotypic profiling using these ratios provides functional assessment of enzyme activity, integrating both genetic and environmental influences such as concomitant medication (inducers or inhibitors), liver disease, and inflammatory states that modulate CYP2D6 expression and function. The (Z)-10-hydroxyamitriptyline/nortriptyline ratio specifically may serve as a sensitive indicator of CYP2D6 activity, particularly in individuals carrying reduced-function alleles where traditional metabolic probes might be less informative [7].
Significant interspecies differences exist in the hepatic metabolism of amitriptyline, particularly concerning the formation of (Z)-10-hydroxyamitriptyline and its subsequent handling. Comparative studies using liver microsomes from mice, rats, dogs, and humans reveal profound variations in metabolic rates and preferred pathways:
Diabetic rat models further highlight species-specific metabolic adaptations. Hepatocytes from streptozotocin-induced diabetic rats show reduced overall amitriptyline metabolism but increased emphasis on demethylation pathways and enhanced glucuronidation of hydroxylated metabolites like (Z)-10-hydroxynortriptyline compared to non-diabetic controls [9]. Fungal models (Cunninghamella elegans) provide an alternative system, producing eight major amitriptyline metabolites, including hydroxylated forms. However, the fungal metabolite profile differs quantitatively from mammalian systems, with 11-hydroxyamitriptyline dominating over 10-hydroxy isomers, and substantial production of amitriptyline N-oxide—a minor pathway in humans [1]. These interspecies differences necessitate careful interpretation when extrapolating preclinical metabolic data to humans, particularly regarding the generation and disposition of stereospecific metabolites like (Z)-10-hydroxyamitriptyline.
Table 3: Interspecies Comparison of Amitriptyline Metabolism in Liver Microsomes
Species | Half-life (min) | Total Metabolites Identified | Dominant Pathway(s) | Relative 10-Hydroxylation Activity | Notes |
---|---|---|---|---|---|
Human | 96 | 6 | N-Demethylation, Hydroxylation | Moderate (CYP2D6-dependent) | High interindividual variability |
Rat | 3.5 | 10 | Methyl Hydroxylation | High (non-CYP2D6 orthologs) | Enhanced in diabetic models |
Dog | 8.4 | 11 | N-Demethylation | Low | Strong glucuronidation |
Mouse | 9.2 | 9 | Hydroxylation + Glucuronidation | High | Multiple hydroxylation sites |
C. elegans | N/A | 8 | Hydroxylation (C11), N-oxidation | Low (C10-hydroxylation minor) | Produces 11-OH as major metabolite |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7